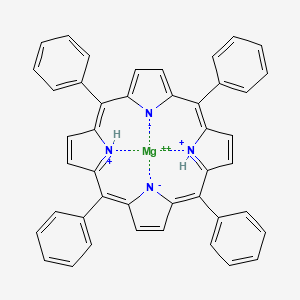
Magnesium meso-tetraphenylporphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium meso-tetraphenylporphine is a complex compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds known for their strong absorption in the visible part of the solar spectrum, charge transfer capabilities, and efficient photoactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium meso-tetraphenylporphine typically involves the reaction of 5,10,15,20-tetraphenylporphyrin with a magnesium salt under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reaction and purification, with additional considerations for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the magnesium ion and the conjugated porphyrin ring system .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild conditions to prevent degradation of the porphyrin ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the porphyrin ring .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Catalysis :
-
Biological Research :
- In biological contexts, MgTPP serves as a model compound for studying natural porphyrins' behavior within biological systems. It has been investigated for its potential as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation, leading to targeted cell destruction .
- Sensor Development :
- Antibacterial Activity :
Case Study 1: Photodynamic Therapy
A study demonstrated that MgTPP could effectively induce apoptosis in cancer cells through photodynamic therapy. The mechanism involved the absorption of light by the porphyrin structure, leading to the generation of singlet oxygen, which selectively damaged cancerous cells while sparing healthy tissue .
Case Study 2: Antibacterial Properties
Research conducted on MgTPP-based complexes revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The study utilized various spectroscopic techniques to confirm the structural integrity and efficacy of these complexes in inhibiting bacterial growth .
Case Study 3: Catalytic Applications
In another investigation, MgTPP was employed as a catalyst for the oxidation of alkanes. The results indicated that MgTPP facilitated higher reaction rates compared to traditional catalysts, showcasing its potential for industrial applications in synthetic chemistry .
Wirkmechanismus
The mechanism by which Magnesium meso-tetraphenylporphine exerts its effects involves the interaction of the magnesium ion with various molecular targets. The porphyrin ring system facilitates electron transfer processes, which can lead to the generation of reactive species. These reactive species can then interact with biological molecules, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese (III) chloride
- 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel (II)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine iron (III) chloride
Uniqueness
Magnesium meso-tetraphenylporphine is unique due to the presence of the magnesium ion, which imparts distinct electronic and photophysical properties compared to its manganese, nickel, and iron counterparts. These properties make it particularly suitable for applications in photodynamic therapy and photovoltaic devices .
Eigenschaften
Molekularformel |
C44H30MgN4+2 |
|---|---|
Molekulargewicht |
639 g/mol |
IUPAC-Name |
magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diium-21,23-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2/p+2/b41-33-,41-34?,42-35-,42-37?,43-36-,43-38?,44-39-,44-40?; |
InChI-Schlüssel |
XEHJAWQTIIXDON-JJUIXLEHSA-P |
Isomerische SMILES |
C1=CC=C(C=C1)/C/2=C\3/[NH+]=C(/C(=C/4\[N-]/C(=C(\C5=[NH+]/C(=C(\C6=CC=C2[N-]6)/C7=CC=CC=C7)/C=C5)/C8=CC=CC=C8)/C=C4)/C9=CC=CC=C9)C=C3.[Mg+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=[NH+]3)C(=C4C=CC(=C(C5=[NH+]C(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)[N-]4)C9=CC=CC=C9.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















